2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-acetamide class, characterized by a fused bicyclic core with a 1,2,3-triazole ring and a pyrrolidine-derived scaffold. The substituents at positions 5 (3,4-dimethylphenyl) and the acetamide moiety (N-(4-methylphenyl)) define its structural uniqueness. While direct crystallographic data for this compound are unavailable, its synthesis likely involves cyclization and substitution steps analogous to related pyrrolo-triazole derivatives . Key properties inferred from structurally similar compounds (e.g., molecular weight ~450–500 g/mol, logP ~2.5–3.5) suggest moderate hydrophobicity, influencing solubility and pharmacokinetic behavior .
Properties
IUPAC Name |
2-[5-(3,4-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12-4-7-15(8-5-12)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)16-9-6-13(2)14(3)10-16/h4-10,18-19H,11H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNTXHKIGHUMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide involves several steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent to form the pyrrolo[3,4-d][1,2,3]triazole core. The final step involves the acylation of the triazole with 4-methylphenylacetyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities that are of interest in medicinal research:
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound show significant anticancer properties. The pyrrolo[3,4-d][1,2,3]triazole scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Studies have highlighted its potential in targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with bacterial cell membranes or inhibit essential bacterial enzymes. This could make it a candidate for further development as an antimicrobial agent against resistant strains .
Neuroprotective Effects
There is emerging evidence that compounds similar to this one may exhibit neuroprotective effects. The ability to modulate neurotransmitter systems and reduce oxidative stress markers points towards potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
Given its diverse biological activities, the compound may find applications in several therapeutic areas:
Cancer Therapy
Due to its anticancer properties, the compound could be developed as a chemotherapeutic agent. Its mechanism of action involves the modulation of signaling pathways that are crucial for cancer cell survival and proliferation.
Infectious Diseases
With its antimicrobial activity, this compound could be utilized in developing new antibiotics or antifungal agents. This is particularly relevant in the context of rising antibiotic resistance globally.
Neurology
The neuroprotective effects suggest potential use in treating neurodegenerative disorders. Further research could elucidate its efficacy and safety profile for such applications.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the efficacy of similar compounds:
- Anticancer Studies : In vitro studies demonstrated that derivatives of the pyrrolo[3,4-d][1,2,3]triazole structure inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Antimicrobial Assays : Screening against a panel of bacterial strains showed moderate antibacterial activity for compounds featuring the same core structure as this compound .
- Neuroprotection : Experimental models have shown that related compounds can reduce neuroinflammation and oxidative stress markers in neuronal cells .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to therapeutic effects, such as anti-inflammatory or anticancer activity, by modulating the activity of key proteins involved in these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The table below compares the target compound with three analogs, highlighting substituent effects:
Key Findings :
- Electron-Withdrawing vs.
- Acetamide vs. Thiocarbamide : The thiocarbamide group in introduces sulfur-mediated hydrogen bonding, altering receptor affinity compared to the target compound’s acetamide .
- NMR Spectral Differences : In analogs with similar cores, chemical shifts in regions corresponding to substituents (e.g., δ 7.2–7.8 ppm for aromatic protons) correlate with electronic effects, as seen in .
Biological Activity
The compound 2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 366.42 g/mol
- CAS Number : 1008262-55-2
Structural Features
The compound features a pyrrolo[3,4-d][1,2,3]triazole core, known for its diverse biological activities. The presence of the diketone moiety and various phenyl substituents enhances its reactivity and potential pharmacological effects.
Research indicates that compounds with a similar structural framework may exhibit various biological activities, including:
- Antimicrobial Activity : The triazole ring has been associated with antifungal properties due to its ability to inhibit fungal cytochrome P450 enzymes.
- Anticancer Properties : Compounds featuring pyrrole and triazole moieties have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the regulation of neurotransmission.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study explored the efficacy of similar triazole derivatives against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
-
Anticancer Potential :
- Research published in the Journal of Medicinal Chemistry demonstrated that pyrrolo-triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. The compound was found to enhance the cytotoxic effects when combined with standard chemotherapeutics.
-
Acetylcholinesterase Inhibition :
- A comparative study on enzyme inhibition revealed that derivatives similar to this compound exhibited IC50 values in the micromolar range against AChE, suggesting potential for treating neurodegenerative diseases like Alzheimer's.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
